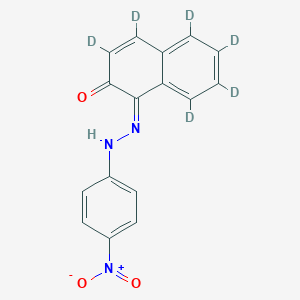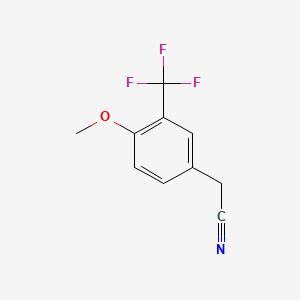
4-Methoxy-3-(trifluoromethyl)phenylacetonitrile
Vue d'ensemble
Description
4-Methoxy-3-(trifluoromethyl)phenylacetonitrile is a chemical compound with the CAS Number: 1000555-32-7 . It has a molecular weight of 215.17 . The IUPAC name for this compound is [4-methoxy-3-(trifluoromethyl)phenyl]acetonitrile .
Molecular Structure Analysis
The InChI code for 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile is 1S/C10H8F3NO/c1-15-9-3-2-7(4-5-14)6-8(9)10(11,12)13/h2-3,6H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 50-53 degrees Celsius .Applications De Recherche Scientifique
Synthesis Process Improvement
Research efforts have focused on improving the synthesis processes of related phenylacetonitrile compounds. For instance, improvements in the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile, a structurally similar compound, have been reported. By employing KF/Al2O3 as a dehydrant, researchers have optimized reaction conditions to simplify and economize the synthesis process, showcasing the potential for efficient production of related compounds (Lai Yi-tian, 2012).
Photoreactive Properties
The photoreactive properties of compounds closely related to 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile have been explored. Studies have shown that irradiation of certain azirin-containing compounds can yield products with methoxy and trifluoromethyl groups, indicating the potential for creating complex molecules through photoreactions, which could be applicable in developing photoresponsive materials or in photochemical synthesis (A. Orahovats et al., 1973).
Charge Transfer Studies
The study of substituent-dependent photoinduced intramolecular charge transfer in compounds featuring phenyl groups substituted with methoxy and trifluoromethyl groups has highlighted the influence of these substituents on photophysical behaviors. Such investigations provide insights into the electronic effects of methoxy and trifluoromethyl groups, which are pertinent to understanding the properties of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile and designing molecules with tailored electronic and optical properties (Jye‐Shane Yang et al., 2004).
Novel Synthetic Routes
Research has also been directed towards developing novel synthetic routes and applications for phenylacetonitrile derivatives. Controlled conversion of phenylacetic acids to phenylacetonitriles using bis(2-methoxyethyl)aminosulfur trifluoride demonstrates the versatility of synthetic methods available for producing compounds with trifluoromethyl and methoxy functionalities. This work suggests potential pathways for synthesizing 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile and related compounds, which could have applications in organic synthesis and material science (C. Kangani et al., 2008).
Mécanisme D'action
. It has a molecular weight of 215.17 . The compound is a solid at room temperature .
In terms of pharmacokinetics, the compound’s properties such as its molecular weight and physical state can influence its absorption, distribution, metabolism, and excretion (ADME).
The compound’s efficacy and stability can be influenced by various environmental factors. For instance, temperature can affect the stability of many compounds. This compound is stored at ambient temperature, suggesting it’s stable under normal conditions .
Propriétés
IUPAC Name |
2-[4-methoxy-3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-9-3-2-7(4-5-14)6-8(9)10(11,12)13/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRVULCEMUTQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



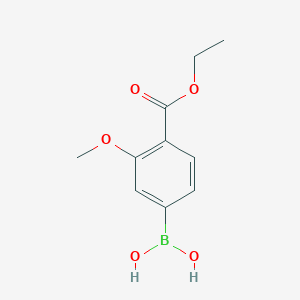
![4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1451128.png)
![N-Ethyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B1451133.png)
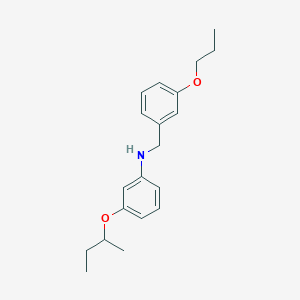

![2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1451139.png)
![7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1451140.png)
![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1451141.png)
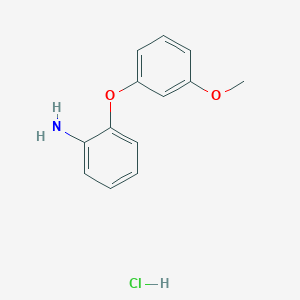
![6-amino-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1451143.png)

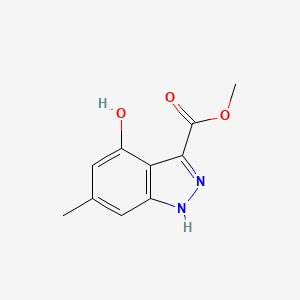
![3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1451147.png)
